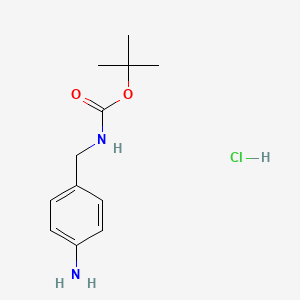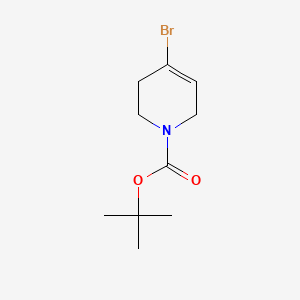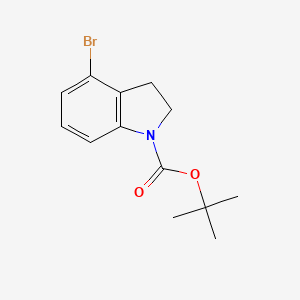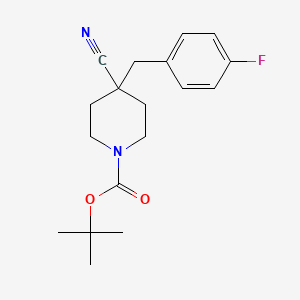
trans-Cyclopentane-1,2-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Cyclopentane-1,2-diamine dihydrochloride: Despite its early description, it was historically underestimated due to its non-commercial availability, extreme instability, and the complexity of classical synthesis methods . recent advancements in synthetic approaches have renewed interest in this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of trans-Cyclopentane-1,2-diamine involves several synthetic routes. One common method is the biocatalytic resolution using hydrolases, mainly lipases, in organic media. Diethyl malonate is often used as the acylating agent in this process . Another approach involves the use of novel and efficient synthetic methods that allow for the preparation of both racemic and enantioenriched forms of the compound .
Industrial Production Methods: Industrial production methods for trans-Cyclopentane-1,2-diamine dihydrochloride are still under development due to the compound’s instability and the complexity of its synthesis. advancements in synthetic chemistry are paving the way for more efficient and scalable production methods .
Analyse Des Réactions Chimiques
Types of Reactions: trans-Cyclopentane-1,2-diamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by common reagents and specific reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of trans-Cyclopentane-1,2-diamine include oxidizing agents, reducing agents, and acylating agents like diethyl malonate . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products: The major products formed from the reactions of trans-Cyclopentane-1,2-diamine include chiral ligands, receptors, and biologically active compounds .
Applications De Recherche Scientifique
trans-Cyclopentane-1,2-diamine dihydrochloride has a wide range of scientific research applications In chemistry, it is used as a scaffold for the synthesis of chiral ligands and receptorsIn industry, it is used in the synthesis of various chemical intermediates .
Mécanisme D'action
Comparison with Other Similar Compounds: trans-Cyclopentane-1,2-diamine is often compared to its higher homologue, trans-Cyclohexane-1,2-diamine, which is more widely used in the synthesis of ligands and receptors. The uniqueness of trans-Cyclopentane-1,2-diamine lies in its chiral motif and the recent development of novel synthetic approaches that have made it more accessible for various applications .
Comparaison Avec Des Composés Similaires
- trans-Cyclohexane-1,2-diamine
- cis-Cyclopentane-1,2-diamine
- trans-Cyclopentane-1,3-diamine
These compounds share structural similarities but differ in their chemical properties and applications.
Propriétés
Numéro CAS |
99363-25-4 |
|---|---|
Formule moléculaire |
C5H13ClN2 |
Poids moléculaire |
136.62 g/mol |
Nom IUPAC |
cyclopentane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,6-7H2;1H |
Clé InChI |
LHPIEVBBBKESNH-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1)N)N.Cl.Cl |
SMILES canonique |
C1CC(C(C1)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)
![7-Oxa-3-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B592303.png)
![tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B592304.png)






